molecular formula C8H8N2O B15130862 6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one

6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one

Cat. No.: B15130862
M. Wt: 148.16 g/mol
InChI Key: QWIIVHBXTYFWHO-UHFFFAOYSA-N
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Description

6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and reduction steps . The reaction conditions often include the use of a base such as sodium methoxide in methanol, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that may include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can yield more saturated heterocycles. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied biological activities .

Scientific Research Applications

6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-methyl-5,7a-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C8H8N2O/c1-5-4-7-6(2-3-9-7)8(11)10-5/h2-4,7H,1H3,(H,10,11)

InChI Key

QWIIVHBXTYFWHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(=CC=N2)C(=O)N1

Origin of Product

United States

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